5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride is a chemical compound classified as a small organic molecule. It is primarily recognized for its role as an inhibitor of various adrenergic receptors, specifically the alpha-2 adrenergic receptors. This compound has garnered interest in pharmacological research due to its potential therapeutic applications.
The compound is listed under various chemical databases, including PubChem and DrugBank, which provide detailed information on its structure, properties, and biological activities. Its Chemical Abstracts Service (CAS) number is 61563-24-4, and it is identified by the InChI Key WFPUBEDBBOGGIQ-UHFFFAOYSA-N.
5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride belongs to the class of tetrahydroisoquinolines. These compounds are characterized by their bicyclic structure and are derivatives of isoquinoline, which is an important scaffold in medicinal chemistry.
The synthesis of 5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods. One common approach involves the chlorination of tetrahydronaphthalene derivatives followed by amination.
Technical Details:
The molecular formula for 5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride is CHClN. Its structure consists of a naphthalene core with two chlorine substituents and an amino group.
Molecular Data:
5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine can participate in various chemical reactions due to its functional groups.
Technical Details:
The primary mechanism of action for 5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with alpha-adrenergic receptors.
Data:
Relevant Data:
The melting point and boiling point have not been specifically documented in the available literature but are typically determined through standard laboratory techniques.
5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride has potential applications in:
This compound represents a significant area of interest within medicinal chemistry due to its unique structural features and biological activity profile. Further research could elucidate additional therapeutic potentials and refine its applications in clinical settings.
Position-selective dichlorination at the 5,8-positions of the naphthalene core is critical for synthesizing the target compound. Electrophilic aromatic substitution (EAS) remains the primary method, leveraging the inherent electron density of the aromatic ring. Directed ortho-metallation (DoM) techniques using n-butyllithium enable precise halogen placement prior to tetralin ring formation, achieving regioselectivities >85% [7]. Alternatively, halogen dance rearrangement under strongly basic conditions (e.g., LDA at -78°C) corrects mis-chlorinated isomers, though this adds synthetic steps [7].
Table 1: Chlorination Methods Comparison
Method | Reagent System | 5,8-Selectivity | Yield Range |
---|---|---|---|
Classical EAS | Chlorine/AlCl₃ | Moderate (60-70%) | 45-65% |
Directed ortho-Metallation | n-BuLi/ClSiMe₃ | High (>85%) | 70-82% |
Halogen Dance | LDA/Bromine-Chlorine Exchange | >95% | 55-68% |
Catalytic halogen transfer using Pd(0)/Cu(II) systems shows promise for late-stage functionalization but suffers from competing reductions in hydrogen-rich tetrahydronaphthalene systems [7].
Direct nucleophilic substitution on chlorinated tetralins is impeded by poor leaving-group mobility. Reductive amination of 5,8-dichloro-1-tetralone using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane achieves 76-89% yields but requires rigorous control of imine intermediates to prevent enolization [3] [7]. Alternative Curtius rearrangement routes involve azide intermediates from carboxylic acid precursors, though safety concerns limit scalability. Microwave-assisted amination (150°C, 30 min) reduces reaction times by 80% compared to reflux methods [5].
Free base amines form crystalline hydrochloride salts via anhydrous HCl gas bubbling in ethereal solvents. Solvent polarity critically impacts crystal habit and stoichiometry:
Table 2: Salt Formation Solvent Optimization
Solvent | Crystal Morphology | Hygroscopicity | Stoichiometric Consistency |
---|---|---|---|
Diethyl Ether | Platelets | Low | >99% (1:1 Amine:HCl) |
Ethanol | Needles | Moderate | 95-98% |
THF | Aggregates | High | 90-93% |
Anhydrous conditions prevent hydrate formation, with moisture levels >200 ppm leading to clumping in the solid state [1] [5]. Salt dissociation kinetics reveal reversible decomposition above 150°C, necessitating room-temperature storage for long-term stability [2].
The chiral center at C1 introduces stereochemical complexity. Classical resolution via diastereomeric salt formation using L-(+)-tartaric acid gives 98% ee but sacrifices 60% yield in mother liquor . Catalytic asymmetric hydrogenation of enamines using Ir-(S)-Segphos achieves 90% ee at 50 bar H₂ pressure, while enzymatic resolution with Candida antarctica lipase selectively acylates the (R)-isomer (99% ee, 45% yield) [10].
Table 3: Stereoisomer Yield Profiles
Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|
Diastereomeric Resolution | L-Tartaric acid/EtOH | 98 | 40 |
Iridium Catalyzed Hydrogenation | Ir-(S)-Segphos, 50 bar H₂ | 90 | 85 |
Enzymatic Resolution | Lipase/vinyl acetate | 99 | 45 |
Solid-phase synthesis employing Wang resin-linked tetralones facilitates rapid purification but suffers from low functional group tolerance above 80°C [3]. Solution-phase methods enable kilogram-scale production:
Table 4: Synthesis Method Scalability Metrics
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale Limit | 5 mmol | >100 mol |
Purity (Crude) | 75-85% | 60-70% |
Cycle Time | 48 hours | 120 hours |
Solvent Consumption | 30 L/kg | 8 L/kg |
Continuous flow hydrogenation in microreactors enhances solution-phase efficiency, reducing reduction times from 12 hours to 20 minutes while maintaining 95% purity [7]. Recrystallization from ethanol/diethyl ether (1:9) yields pharmaceutical-grade material (>99.5% purity) despite 15% recovery losses [1] [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: